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molecular formula C12H12FNO2 B8487782 1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione

1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione

Cat. No. B8487782
M. Wt: 221.23 g/mol
InChI Key: PLBRNQFSQFTVKF-UHFFFAOYSA-N
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Patent
US07253180B2

Procedure details

To a solution of 1-(2-bromo-ethyl)-4-fluoro-benzene (587 mg, 3.7 mmol) and pyrrolidine-2,5-dione (succinimide, 733.3 mg, 7.4 mmol) in dimethylformamide (15 ml) was added potassium carbonate (2.0 g, 14.8 mmol) and sodium iodide (277 mg, 1.9 mmol). The reaction mixture was warmed to 60° C. and kept at 60° C. overnight with stirring. The reaction mixture was cooled to room temperature and concentrated in vacuo. The concentrate was diluted with ethyl acetate and washed twice with a saturated sodium bicarbonate aqueous solution, twice with water, once with brine, and concentrated in vacuo. The residue was purified by silica gel chromatography (100% ethylacetate) to afford 1-[2-(4-fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione 309 (570 mg, 2.6 mmol, 70%) as a solid. 1H NMR (CDCl3) δ 7.14 (m, 2H), 6.94 (t, 2H), 3.68 (t, 2H), 2.84 (t, 2H), 2.63 (s, 4H).
Quantity
587 mg
Type
reactant
Reaction Step One
Quantity
733.3 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1.[NH:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[F:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][N:11]2[C:15](=[O:16])[CH2:14][CH2:13][C:12]2=[O:17])=[CH:5][CH:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
587 mg
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)F
Name
Quantity
733.3 mg
Type
reactant
Smiles
N1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
277 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The concentrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed twice with a saturated sodium bicarbonate aqueous solution, twice with water, once with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (100% ethylacetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCN1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.6 mmol
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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